Dihexyl ethylphosphonate
Description
Diethyl ethylphosphonate (CAS RN: 78-38-6) is an organophosphorus compound with the molecular formula C₆H₁₅O₃P and a molecular weight of 166.16 g/mol . It is characterized by two ethoxy groups and an ethyl group bonded to a phosphorus atom. This compound is commercially significant due to its versatile applications, including use as a gasoline additive, raw material for insecticides, flame-retardant agent, and stabilizer/antioxidant in plastics . Its structure allows for moderate polarity and stability, making it suitable for industrial processes.
Properties
CAS No. |
6151-92-4 |
|---|---|
Molecular Formula |
C14H31O3P |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-[ethyl(hexoxy)phosphoryl]oxyhexane |
InChI |
InChI=1S/C14H31O3P/c1-4-7-9-11-13-16-18(15,6-3)17-14-12-10-8-5-2/h4-14H2,1-3H3 |
InChI Key |
RRUGBBNSHZGUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CC)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl ethylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dihexyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or hexyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dihexyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antiviral agent.
Industry: It is used as a flame retardant, plasticizer, and antistatic agent in various industrial applications.
Mechanism of Action
The mechanism of action of dihexyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include the inhibition of phosphatases and kinases, which play crucial roles in cellular signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl ethylphosphonate belongs to a broader class of alkyl ethylphosphonates. Below, we compare its properties, applications, and biological behavior with structurally analogous compounds.
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Diethyl ethylphosphonate | 78-38-6 | C₆H₁₅O₃P | 166.16 | Two ethoxy groups, ethyl-P backbone |
| Dimethyl ethylphosphonate | 6163-75-3 | C₄H₁₁O₃P | 138.10 | Two methoxy groups, smaller alkyl chain |
| Bis(2-methoxyethyl) ethylphosphonate | 170275-34-0 | C₈H₁₉O₅P | 226.20 | Methoxy-ethoxy substituents, increased polarity |
| p-Nitrophenyl-o-ethyl ethylphosphonate (Armin) | 546-71-4 | C₁₀H₁₄NO₅P | 259.20 | Nitrophenyl group enhances electrophilicity |
| Fosetyl-Al | 39148-24-8 | C₆H₁₈AlO₉P₃ | 354.11 | Aluminum salt of ethylphosphonate, ionic form |
| Bis-trifluoromethyl ethylphosphonate | - | C₅H₆F₆O₃P | 268.07 | Trifluoromethyl groups increase hydrophobicity |
- Diethyl ethylphosphonate has a higher molecular weight and longer alkyl chains compared to dimethyl ethylphosphonate , resulting in lower volatility .
- The introduction of nitrophenyl (Armin) or trifluoromethyl groups significantly alters electronic properties, enhancing reactivity or environmental persistence .
Metabolic Pathways and Toxicity
- Diethyl ethylphosphonate (DEEP): In male rats, 31P-NMR and GC/MS studies show rapid urinary excretion (~90% within 24 hours).
- Dimethyl methylphosphonate (DMMP): Excreted unchanged in urine, with methyl phosphonate as the sole metabolite.
- Bis-trifluoromethyl ethylphosphonate : Classified as moisture-sensitive and hazardous, requiring stringent storage conditions to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
